Bombesin (6-13), Tyr(6) methyl ester is a peptide derived from bombesin, a neuropeptide originally isolated from the skin of the European frog Bombina bombina. This compound is significant in pharmacology due to its interactions with bombesin receptors, which are implicated in various physiological processes including smooth muscle contraction, hormone secretion, and cellular proliferation. The compound has gained attention for its potential therapeutic applications, particularly in cancer treatment.
Bombesin (6-13), Tyr(6) methyl ester is classified as a peptide ligand that interacts primarily with bombesin receptor subtypes, specifically the gastrin-releasing peptide receptor. It is categorized under neuropeptides and is known for its role in mediating various biological responses through G-protein-coupled receptor signaling pathways. The compound's structure allows it to function as an antagonist at certain bombesin receptors, which has implications for developing targeted therapies for cancers that overexpress these receptors .
The synthesis of bombesin (6-13), Tyr(6) methyl ester typically involves solid-phase peptide synthesis techniques. One common method utilizes Boc (tert-butyloxycarbonyl) chemistry on a methylbenzhydrylamine resin. The process includes the following steps:
The synthesis requires careful control of reaction conditions to prevent side reactions and ensure high yield. The use of HPLC allows for effective separation of the desired peptide from impurities and byproducts.
Bombesin (6-13), Tyr(6) methyl ester has a specific amino acid sequence that contributes to its biological activity. The structure consists of 8 amino acids, with modifications at position 6 where tyrosine is methylated:
The molecular weight of this compound is approximately 1,025 Da. It features several functional groups that facilitate its interaction with receptors, including aromatic rings from the tyrosine residue and amide bonds characteristic of peptides.
Bombesin (6-13), Tyr(6) methyl ester undergoes various chemical reactions primarily related to its binding affinity to bombesin receptors.
The binding studies often involve radiolabeled versions of the peptide to quantify interaction strength and specificity in various cell lines, particularly those relevant to cancer research.
The mechanism of action for bombesin (6-13), Tyr(6) methyl ester involves its interaction with bombesin receptors on target cells.
Research indicates that bombesin receptor activation can lead to stimulation of phospholipase A2 and phospholipase D pathways, further contributing to various physiological effects .
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the identity and purity of synthesized compounds.
Bombesin (6-13), Tyr(6) methyl ester has several scientific applications:
Bombesin (6-13), Tyr(6) methyl ester (CAS# 149440-24-4) is a truncated bombesin analog with the molecular formula C₄₈H₆₆N₁₂O₁₁ and a molecular weight of 987.11 g/mol [1]. The peptide retains the biologically critical C-terminal octapeptide sequence (positions 6-13) of native bombesin, which contains the receptor recognition domain shared by mammalian bombesin-like peptides such as gastrin-releasing peptide (GRP) and neuromedin B (NMB) [5] [6]. The Tyr(6) substitution replaces the native Gln residue at position 6, enhancing radiolabeling potential via iodination of the phenolic ring while preserving receptor engagement. The methyl esterification of the C-terminal carboxyl group introduces resistance to carboxypeptidases and alters charge distribution, significantly impacting receptor binding kinetics and selectivity profiles [4] [7].
Analog design principles for this compound leverage three key structural features:
Table 1: Structural Comparison of Bombesin Analogs
Analog Name | Sequence | C-Terminal Mod | Receptor Selectivity |
---|---|---|---|
Native Bombesin | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | Amide | Pan-BB |
Tyr(6)-Bn(6-13) methyl ester | Tyr⁶-Gly-Asn-Gln-Trp-Ala-Val-Gly¹³ | Methyl ester | BB2-preferring |
[D-Tyr⁶]Bn(6-13)ME | D-Tyr⁶-Gly-Asn-Gln-Trp-Ala-Val-Gly¹³ | Methyl ester | BB2 antagonist |
[dPhe⁶]Bn(6-13) methyl ester | dPhe⁶-Gly-Asn-Gln-Trp-Ala-Val-Gly¹³ | Methyl ester | BB2 antagonist |
Synthesis employs Fmoc/tBu solid-phase methodology on 4-(hydroxymethyl)benzoic acid (HMBA) resin, enabling efficient cleavage of protected peptide esters via nucleophilic mechanisms [2]. The stepwise assembly involves:
Optimization strategies established in seminal studies include:
Table 2: Synthesis Optimization Impact on Product Purity
Parameter | Standard Protocol | Optimized Protocol | Purity Gain |
---|---|---|---|
Deprotection timing | After cleavage | Before cleavage | +12% |
Coupling method | Single, 2 hrs | Double, 45 min each | +7% |
Cleavage agent | 95% TFA | MeOH/TEA (esterification) | +9% |
Overall yield | 13% | 32% | +19% |
C-terminal modifications profoundly influence receptor binding, proteolytic stability, and pharmacokinetics. Methyl esterification generates a metabolically resistant isosteric replacement for native carboxamides, significantly altering ligand-receptor dynamics:
Key stability findings:
Table 3: C-Terminal Modification Impact on Stability and Binding
Modification | BB2 Kd (nM) | Plasma t₁/₂ (h) | Agonist Activity |
---|---|---|---|
Methyl ester | 0.2–1.4 | 8.3 | Antagonist |
Ethylamide | 2.1 | 10.5 | Partial agonist |
Propyl ester | 5.7 | 5.1 | Weak agonist |
Hydrazide | >100 | 3.4 | Inactive |
Free acid | 45.2 | >24 | Antagonist |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: